molecular formula C10H13N3O2 B119592 (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone CAS No. 187975-62-8

(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone

Cat. No. B119592
M. Wt: 207.23 g/mol
InChI Key: RLXBEGPKQKEJBN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone” involves several steps. One method involves the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one with sodium nitrite in the presence of hydrochloric acid. This is followed by the treatment of the diazonium salt with stannous chloride to produce (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one .

Scientific Research Applications

  • Antibacterial Properties : Oxazolidinones are a class of synthetic antibacterial agents with a unique mechanism of bacterial protein synthesis inhibition. They demonstrate significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecium, Streptococcus pyogenes, and others (Zurenko et al., 1996). Another study found that certain oxazolidinones with 1,2,3-triazole replacements showed good antibacterial properties with reduced activity against monoamine oxidase A, suggesting an improved safety profile (Reck et al., 2005).

  • Chemical Synthesis and Modifications : Oxazolidinones are used as chiral auxiliaries in asymmetric synthesis. For example, the modification of Evans Auxiliary with oxazolidinones leads to more efficient synthesis processes (Hintermann & Seebach, 1998). Additionally, research has been conducted on the chemical development of enantiopure 4-substituted oxazolidinones, demonstrating their utility in large-scale production (Vo et al., 2003).

  • Application in Biofilm Inhibition : A study demonstrated that 5-benzylidene-4-oxazolidinones can inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus, suggesting their potential as chemical probes for studying bacterial biofilms (Edwards et al., 2017).

  • Antimicrobial Drug Development : Oxazolidinones have been explored for their potential in treating multidrug-resistant gram-positive bacterial infections. Studies have shown potent in vitro and in vivo activities against strains of staphylococci, streptococci, enterococci, and Mycobacterium tuberculosis (Brickner et al., 1996).

  • Protein Synthesis Inhibition in Bacteria : Oxazolidinones act by inhibiting the initiation of protein synthesis in bacteria. For instance, linezolid, a known oxazolidinone, has been shown to inhibit the formation of the initiation complex in bacterial translation systems (Swaney et al., 1998).

  • Synthesis of Novel Oxazolidinone Derivatives : Research into the synthesis of oxazolidinone derivatives has been conducted for developing potential antimicrobial agents. This includes the synthesis of compounds with various biological activities and the identification of structure-activity relationships (Devi et al., 2013).

  • Target of Oxazolidinone Antibiotics : Oxazolidinones target the ribosomal RNA in bacteria, specifically interfering with protein synthesis. Their unique binding sites and mode of action distinguish them from other antibiotics (Matassova et al., 1999).

  • Nonproteinogenic Amino Acid Synthesis : Oxazolidinones have been used in the stereoselective synthesis of nonproteinogenic amino acids, demonstrating their utility in complex organic syntheses (Wee & Mcleod, 2003).

properties

IUPAC Name

(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBEGPKQKEJBN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 2
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 3
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 4
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 5
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone
Reactant of Route 6
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone

Citations

For This Compound
1
Citations
Р ПЭЙТЕЛ - 2001 - elibrary.ru
В настоящем изобретении предложен усовершенствованный способ получения (S)-4-{[3-[2-(диметиламино)-этил]-1H-индол-5-ил] метил}-2-оксазолиндинона, который …
Number of citations: 0 elibrary.ru

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